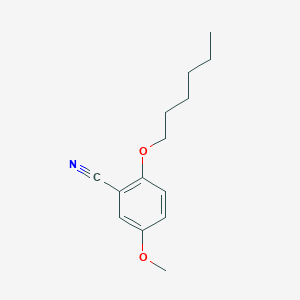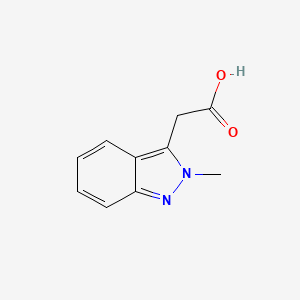
4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a urea linkage, and a dimethylpyrimidinyl group attached to a benzenesulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Urea Linkage: This step involves the reaction of 3-chloro-4-methylphenyl isocyanate with an appropriate amine to form the urea derivative.
Attachment of the Pyrimidinyl Group: The urea derivative is then reacted with 4,6-dimethylpyrimidine-2-amine under controlled conditions to form the desired product.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(3-(3-Chlorophenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 4-(3-(4-Methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 4-(3-(3-Chloro-4-methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl group, urea linkage, and dimethylpyrimidinyl group makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H20ClN5O3S |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
1-(3-chloro-4-methylphenyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C20H20ClN5O3S/c1-12-4-5-16(11-18(12)21)25-20(27)24-15-6-8-17(9-7-15)30(28,29)26-19-22-13(2)10-14(3)23-19/h4-11H,1-3H3,(H,22,23,26)(H2,24,25,27) |
InChIキー |
HXCSOZSSDXWMAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)
![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)
![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)

![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)
![1-[(6-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13082274.png)





![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13082297.png)

